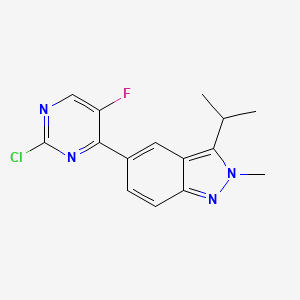
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, an indazole ring, and isopropyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole typically involves multi-step organic reactions. One common approach is to start with 2-Chloro-5-fluoropyrimidine as a key intermediate. This intermediate can be reacted with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃), various amines, and catalysts such as palladium or copper compounds. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting 2-Chloro-5-fluoropyrimidine with amines can yield 5-fluoro-2-amino pyrimidines .
Applications De Recherche Scientifique
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the pyrimidine ring, as well as the indazole ring, contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: A key intermediate used in the synthesis of the target compound.
5-fluoro-2-amino pyrimidines: Formed by reacting 2-Chloro-5-fluoropyrimidine with amines.
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate used in the synthesis of benzamide scaffolds.
Uniqueness
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole is unique due to its specific substitution pattern and the presence of both pyrimidine and indazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H14ClFN4 |
|---|---|
Poids moléculaire |
304.75 g/mol |
Nom IUPAC |
5-(2-chloro-5-fluoropyrimidin-4-yl)-2-methyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C15H14ClFN4/c1-8(2)14-10-6-9(4-5-12(10)20-21(14)3)13-11(17)7-18-15(16)19-13/h4-8H,1-3H3 |
Clé InChI |
AXYTVEBSJALUIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)

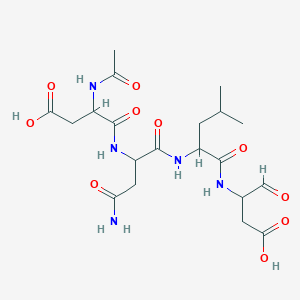
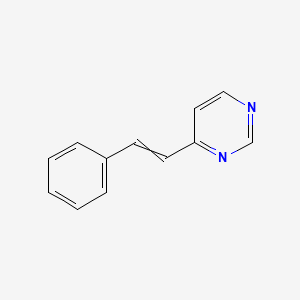

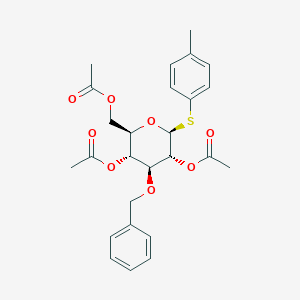
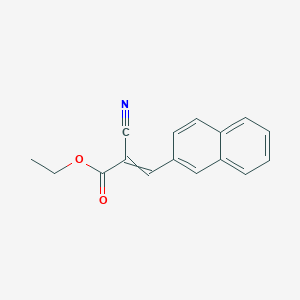


![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
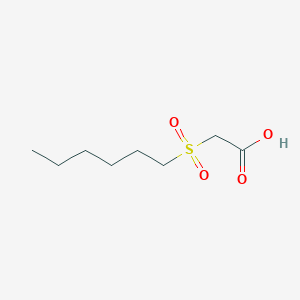
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)

![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
